Tpl2-IN-I

Description

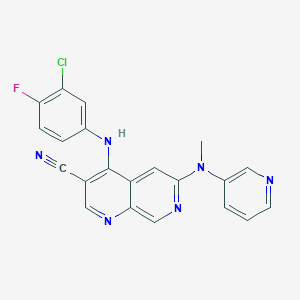

Structure

3D Structure

Properties

Molecular Formula |

C21H14ClFN6 |

|---|---|

Molecular Weight |

404.8 g/mol |

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-6-[methyl(pyridin-3-yl)amino]-1,7-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C21H14ClFN6/c1-29(15-3-2-6-25-11-15)20-8-16-19(12-27-20)26-10-13(9-24)21(16)28-14-4-5-18(23)17(22)7-14/h2-8,10-12H,1H3,(H,26,28) |

InChI Key |

CUIQYXHABOOZFA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CN=CC=C1)C2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tpl2-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Tpl2-IN-1, a representative inhibitor of Tumor Progression Locus 2 (Tpl2) kinase. It details the intricate signaling pathways governed by Tpl2, the molecular basis of its inhibition, and the experimental methodologies used to characterize the activity of inhibitors like Tpl2-IN-1.

The Tpl2 Signaling Pathway: A Central Regulator of Inflammation

Tumor Progression Locus 2 (Tpl2), also known as MAP3K8 or COT, is a serine/threonine kinase that plays a pivotal role in the innate and adaptive immune systems.[1] It acts as a critical node in signal transduction cascades initiated by various pro-inflammatory stimuli, including ligands for Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R).[2][3]

Activation Mechanism:

In its inactive state, Tpl2 is sequestered in a complex with NF-κB1 p105 and ABIN-2.[4] This interaction is crucial for maintaining Tpl2 protein stability and preventing its kinase activity.[4] Upon cellular stimulation by agonists such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates p105.[5][6] This phosphorylation event targets p105 for proteasomal degradation, leading to the release of Tpl2.[5][6] The liberated Tpl2 then undergoes phosphorylation, rendering it fully active.[7]

Downstream Signaling:

Once activated, Tpl2 phosphorylates and activates the dual-specificity kinases MEK1 and MEK2 (MAP2K1 and MAP2K2).[8][9] MEK1/2, in turn, phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key members of the mitogen-activated protein kinase (MAPK) family.[8][10] Activated ERK1/2 translocate to the nucleus and phosphorylate a multitude of transcription factors, leading to the expression of genes involved in inflammation, cell proliferation, and survival.[2]

A primary consequence of Tpl2-mediated signaling is the robust production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[4][9] Tpl2 also influences the activation of other MAPK pathways, including the JNK and p38 cascades, and can cross-talk with the NF-κB signaling pathway.[2][11]

Figure 1: A simplified representation of the Tpl2 signaling cascade from receptor activation to cytokine production, and the point of intervention by Tpl2-IN-1.

Tpl2-IN-1: Mechanism of Action

Tpl2-IN-1 is a representative small molecule inhibitor that targets the kinase activity of Tpl2. Its mechanism of action is centered on the competitive inhibition of ATP binding to the active site of the Tpl2 kinase domain. By occupying the ATP-binding pocket, Tpl2-IN-1 prevents the phosphorylation and subsequent activation of Tpl2's primary downstream targets, MEK1 and MEK2.[8] This blockade of the MAPK signaling cascade at a critical upstream juncture effectively abrogates the cellular responses triggered by Tpl2 activation, most notably the production of pro-inflammatory cytokines like TNF-α.[2]

Quantitative Data for Tpl2 Inhibitors

The potency and cellular activity of Tpl2 inhibitors are quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds.

| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference(s) |

| Tpl2 Kinase Inhibitor 1 | Biochemical (Tpl2 kinase) | Recombinant Tpl2 | 50 nM | [2] |

| Tpl2 Kinase Inhibitor 1 | Cellular (LPS-induced TNF-α) | Primary Human Monocytes | 0.7 µM | [2] |

| Tpl2 Kinase Inhibitor 1 | Cellular (LPS-induced TNF-α) | Human Whole Blood | 8.5 µM | [2] |

| GS-4875 | Biochemical (Tpl2 kinase) | Recombinant Tpl2 | 1.3 nM | [12] |

Experimental Protocols

The characterization of Tpl2 inhibitors involves a suite of biochemical and cellular assays designed to assess their potency, selectivity, and functional effects.

In Vitro Tpl2 Kinase Assay (Radioactive Format)

This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the Tpl2 kinase.

Materials:

-

Recombinant Tpl2/NF-κB1 p105/ABIN-2 complex

-

Peptide substrate (e.g., a biotinylated peptide with a consensus phosphorylation motif)

-

Kinase Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Brij-35, 5 mM MnCl2, 2 mM DTT)

-

ATP solution

-

[γ-³²P]ATP

-

Tpl2 inhibitor (e.g., Tpl2-IN-1)

-

Streptavidin-coated membranes

-

Wash Buffers (e.g., TBS/1% SDS; 2 M NaCl/1% H3PO4)

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the recombinant Tpl2 complex (e.g., 30 nM) and the peptide substrate (e.g., 50 µM) in kinase buffer.

-

Add the Tpl2 inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding a mixture of cold ATP (e.g., 10 µM) and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Spot the reaction mixtures onto streptavidin-coated membranes to capture the biotinylated peptide substrate.

-

Wash the membranes extensively to remove unincorporated [γ-³²P]ATP.

-

Dry the membranes and quantify the amount of incorporated radioactivity using a phosphorimager.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Cellular Assay: Western Blot for Phospho-ERK1/2 and Phospho-MEK1/2

This assay assesses the ability of a Tpl2 inhibitor to block the downstream signaling cascade in a cellular context.

Materials:

-

Cells responsive to Tpl2 signaling (e.g., primary human monocytes, THP-1 cells)

-

Cell culture medium and supplements

-

Stimulant (e.g., LPS)

-

Tpl2 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #4370)

-

Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology #9102)

-

Rabbit anti-phospho-MEK1/2 (Ser217/221) (e.g., Cell Signaling Technology #9154)

-

Rabbit anti-MEK1/2 (e.g., Cell Signaling Technology #9122)

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the Tpl2 inhibitor or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) for a short duration (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and resolve them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK1/2, phospho-MEK1/2, total MEK1/2, and a loading control to ensure equal protein loading.[13]

Cellular Assay: TNF-α ELISA

This assay quantifies the production of the pro-inflammatory cytokine TNF-α, a key functional output of the Tpl2 signaling pathway.

Materials:

-

Primary human monocytes or a monocytic cell line (e.g., THP-1)

-

Cell culture medium

-

LPS

-

Tpl2 inhibitor

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Isolate and plate primary human monocytes or seed THP-1 cells in a 96-well plate.

-

Pre-treat the cells with a range of concentrations of the Tpl2 inhibitor or vehicle for 1 hour.

-

Centrifuge the plate to pellet the cells and collect the culture supernatants.

-

Perform the TNF-α ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and a standard curve of recombinant TNF-α to the plate and incubate. d. Wash the plate and add the biotinylated detection antibody. Incubate. e. Wash the plate and add streptavidin-HRP. Incubate. f. Wash the plate and add the TMB substrate. g. Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples by interpolating from the standard curve and determine the IC50 of the inhibitor.

Tpl2 Inhibitor Screening Workflow

The discovery and development of Tpl2 inhibitors typically follow a structured screening cascade to identify and characterize potent and selective compounds.

Figure 2: A representative workflow for the screening and characterization of Tpl2 inhibitors, from initial high-throughput screening to lead optimization.

References

- 1. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]

- 3. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Regulation and function of TPL-2, an IκB kinase-regulated MAP kinase kinase kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mpbio.com [mpbio.com]

- 8. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

Tpl2 Kinase: A Core Regulator of Inflammatory Signaling

Topic: The Function of Tpl2 Kinase Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

Tpl2 Kinase: Structure and Activation

Core Function in Cellular Signaling

Beyond the canonical MEK-ERK pathway, Tpl2 has also been shown to activate other MAPK pathways, including the p38 and JNK signaling cascades, albeit to a lesser extent in some cellular contexts.[3][9] In neutrophils, for instance, Tpl2 can activate p38 MAPK signaling through the phosphorylation of MEK3 and MEK6.[9] This highlights the context-dependent nature of Tpl2 signaling and its ability to engage different downstream effectors in various cell types.

The activation of these MAPK pathways by Tpl2 ultimately leads to the phosphorylation and activation of numerous transcription factors, which drive the expression of key inflammatory mediators. A prominent example is the regulation of TNF-α production, where Tpl2-mediated ERK activation is essential for both the transcription and post-transcriptional processing of TNF-α mRNA.[3]

Caption: Tpl2 signaling cascade activation and downstream effects.

Role in Disease and as a Therapeutic Target

Given its central role in inflammation, dysregulation of Tpl2 activity is implicated in a variety of diseases.

-

Cancer: The role of Tpl2 in cancer is complex and context-dependent.[5] While initially identified as an oncogene, it can also exhibit tumor-suppressive functions.[3][5] In many cancers, Tpl2 promotes tumor-associated inflammation, which can drive tumor growth, angiogenesis, and metastasis.[2][4]

The critical role of Tpl2 in these pathologies has made it a compelling target for therapeutic intervention. The development of small molecule inhibitors of Tpl2 is an active area of research.[1]

Quantitative Data on Tpl2 Inhibitors

A number of Tpl2 inhibitors have been developed and characterized. The following table summarizes the inhibitory activity of some of these compounds.

| Inhibitor | IC50 (Tpl2) | Target Selectivity | Reference |

| Tpl2 Kinase Inhibitor 1 | 50 nM | Selective over MK2 (110 µM) and p38 (180 µM) | [10][11][12] |

| Tpl2 kinase inhibitor (hydrochloride) | 50 nM | Selective over MEK (>40 µM), p38 MAPK (180 µM), Src (>400 µM), MK2 (110 µM), and PKC (>400 µM) | [13] |

| GS-4875 | 1.3 nM | No significant off-target binding activity reported | [14] |

| C34 | - | Used experimentally to inhibit Tpl2 activity | [15][16] |

Experimental Protocols

Studying the function of Tpl2 kinase involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for Tpl2 Activity

This assay measures the ability of Tpl2 to phosphorylate a substrate in a cell-free system.

Materials:

-

Recombinant active Tpl2 kinase

-

Kinase reaction buffer (e.g., 50 mM Tris pH 7.6, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)[17]

-

ATP (including [γ-32P]ATP for radioactive detection or unlabeled ATP for antibody-based detection)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-phospho-MEK antibody for non-radioactive detection[17]

Procedure:

-

Prepare the kinase reaction mixture by combining recombinant Tpl2, the substrate, and kinase reaction buffer in a microcentrifuge tube.

-

Initiate the reaction by adding ATP. For radioactive assays, include [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[17]

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Separate the reaction products by SDS-PAGE.

-

For radioactive detection, expose the gel to a phosphor screen and quantify the incorporation of 32P into the substrate.

-

For non-radioactive detection, transfer the proteins to a membrane and perform a Western blot using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-MEK).[17]

Caption: Workflow for an in vitro kinase assay of Tpl2.

Co-Immunoprecipitation (Co-IP) to Detect Tpl2 Protein Interactions

This technique is used to identify proteins that interact with Tpl2 within a cell.

Materials:

-

Cells expressing the proteins of interest

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against Tpl2

-

Protein A/G agarose or magnetic beads[19]

-

Wash buffer (e.g., lysis buffer)

-

SDS-PAGE loading buffer

-

Western blotting reagents and antibodies against the potential interacting protein

Procedure:

-

Culture and lyse the cells to release the proteins.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.[19]

-

Incubate the pre-cleared lysate with the anti-Tpl2 antibody to form an antibody-protein complex.

-

Add Protein A/G beads to capture the antibody-protein complex.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and heating.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.

Caption: General workflow for a co-immunoprecipitation experiment.

Western Blotting for Tpl2 Pathway Activation

This method is used to detect the phosphorylation status of Tpl2 and its downstream targets, which is indicative of pathway activation.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Tpl2, anti-Tpl2, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Conclusion

Tpl2 kinase is a central node in the inflammatory signaling network, primarily acting through the MEK-ERK pathway to regulate the expression of pro-inflammatory mediators. Its intricate activation mechanism and its involvement in a wide spectrum of inflammatory diseases and cancer underscore its importance as a subject of intense research and a promising target for novel therapeutics. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted roles of Tpl2 in health and disease.

References

- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]

- 3. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor progression locus 2 (Tpl2) kinase as a novel therapeutic target for cancer: double-sided effects of Tpl2 on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. caymanchem.com [caymanchem.com]

- 14. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

- 15. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TPL‐2 kinase induces phagosome acidification to promote macrophage killing of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tpl2 kinase regulates FcγR signaling and immune thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ulab360.com [ulab360.com]

The Tpl2 Signaling Pathway: A Core Regulator of Inflammation and a Target for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor progression locus 2 (Tpl2), also known as MAP3K8 or Cot, is a critical serine/threonine kinase that functions as a central node in the inflammatory response. Positioned downstream of key innate immune receptors, Tpl2 orchestrates the activation of mitogen-activated protein kinase (MAPK) cascades, leading to the production of a plethora of inflammatory mediators. Its pivotal role in driving inflammatory processes has implicated Tpl2 in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the Tpl2 signaling pathway, its mechanism of activation, downstream effectors, and its multifaceted role in inflammation. We present a compilation of quantitative data, detailed experimental protocols for studying the pathway, and visual diagrams to facilitate a deeper understanding of this crucial inflammatory regulator.

Introduction to Tpl2

Tpl2 is a member of the MAP3K family of protein kinases.[1][2] It is widely expressed in immune cells, such as macrophages, neutrophils, and dendritic cells, as well as in non-hematopoietic cells.[3][4][5] Tpl2 plays an essential role in transducing signals from various pro-inflammatory stimuli, including Toll-like receptor (TLR) ligands (e.g., lipopolysaccharide [LPS]), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[6][7] The activation of Tpl2 is tightly regulated and culminates in the activation of downstream MAPK pathways, primarily the extracellular signal-regulated kinase (ERK)1/2 pathway, and in certain cellular contexts, the p38 and c-Jun N-terminal kinase (JNK) pathways.[8][9][10] This signaling cascade is instrumental in the transcriptional and post-transcriptional regulation of key inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and various chemokines that drive inflammatory cell recruitment.[7][10]

The Tpl2 Signaling Pathway: Mechanism of Activation and Downstream Effectors

The activation of Tpl2 is a multi-step process initiated by pro-inflammatory signals. In its inactive state, Tpl2 forms a complex with the NF-κB1 precursor protein p105 and an A20-binding inhibitor of NF-κB (ABIN-2).[1][5] This interaction serves to stabilize Tpl2 while simultaneously inhibiting its kinase activity.[1]

Upon stimulation by inflammatory triggers like LPS or TNF-α, the IκB kinase (IKK) complex becomes activated and phosphorylates p105.[6][11] This phosphorylation event targets p105 for proteasomal degradation, leading to the release of Tpl2 from the inhibitory complex.[6][7] The liberated Tpl2 then undergoes autophosphorylation and becomes fully active, enabling it to phosphorylate its downstream targets.[1]

The primary and most well-characterized downstream targets of Tpl2 are the MAPK kinases MEK1 and MEK2.[2][8] Tpl2-mediated phosphorylation of MEK1/2 leads to their activation, which in turn phosphorylate and activate the MAP kinases ERK1 and ERK2.[8] The activated ERK1/2 then translocate to the nucleus to regulate the activity of various transcription factors, ultimately leading to the expression of pro-inflammatory genes.[5]

In addition to the canonical MEK/ERK pathway, Tpl2 has also been shown to activate the p38 and JNK MAPK pathways in specific cell types and in response to particular stimuli.[8][12] For instance, in neutrophils, Tpl2 can activate the p38 pathway independently of MEK1/2.[8]

Signaling Pathway Diagram

References

- 1. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TPL2 kinase action and control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TPL2 kinase activity regulates microglial inflammatory responses and promotes neurodegeneration in tauopathy mice | eLife [elifesciences.org]

- 5. Coordinate Regulation of TPL-2 and NF-κB Signaling in Macrophages by NF-κB1 p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase inhibition in autoimmunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide Activation of the TPL-2/MEK/Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Cascade Is Regulated by IκB Kinase-Induced Proteolysis of NF-κB1 p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. bosterbio.com [bosterbio.com]

- 11. Chromatin Immunoprecipitation (ChIP) to Study the Transcriptional Regulatory Network that Controls Iron Homeostasis in Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Impact of Tpl2-IN-1 on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor progression locus 2 (Tpl2), also known as MAP3K8 or Cot, is a serine/threonine protein kinase that plays a pivotal role in the inflammatory response. As a key upstream regulator of the MEK-ERK signaling pathway, Tpl2 is activated by various pro-inflammatory stimuli, including bacterial lipopolysaccharide (LPS) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Its activation leads to the production of a cascade of pro-inflammatory cytokines, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the impact of Tpl2 inhibition, with a focus on the small molecule inhibitor Tpl2-IN-1 and its analogs, on cytokine production. We will delve into the quantitative effects on key cytokines, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Impact of Tpl2 Inhibition on Cytokine Production

The pharmacological inhibition of Tpl2 has been shown to significantly reduce the production of several key pro-inflammatory cytokines. The following tables summarize the quantitative data on the effects of Tpl2 inhibitors on cytokine secretion in various experimental models.

Table 1: In Vitro Potency of Tpl2 Inhibitor GS-4875 [1]

| Parameter | Value | Cell Type/System |

| IC50 | 1.3 nM | Tpl2 Kinase Assay |

Table 2: In Vivo Efficacy of Tpl2 Inhibitor GS-4875 [1]

| Cytokine | EC50 (±SD) | Animal Model | Stimulant |

| TNF-α | 667 ±124 nM | Lewis Rat | LPS |

Table 3: Qualitative and Semi-Quantitative Effects of Tpl2 Inhibition on Cytokine Production in Human Primary Cells [1][2]

| Cytokine | Cell Type | Stimulant | Effect of Tpl2 Inhibition |

| TNF-α | Primary Human Monocytes | LPS, TNF-α | Inhibition of RNA production and secretion |

| IL-1β | Primary Human Monocytes | LPS | Inhibition of RNA production and secretion |

| IL-6 | Primary Human Monocytes | LPS | Inhibition of RNA production and secretion |

| IL-8 | Primary Human Monocytes | LPS | Inhibition of RNA production and secretion |

Experimental Protocols

This section provides detailed methodologies for key experiments designed to assess the impact of Tpl2 inhibitors on cytokine production.

Inhibition of LPS-Induced Cytokine Production in Primary Human Monocytes

This protocol describes how to measure the effect of a Tpl2 inhibitor on the production of TNF-α, IL-6, and IL-1β by primary human monocytes stimulated with lipopolysaccharide (LPS).

Materials:

-

Primary Human Monocytes

-

RPMI 1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Tpl2 Inhibitor (e.g., GS-4875)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., InvivoGen, #tlrl-3pelps)

-

Human IL-1β ELISA Kit (e.g., Invitrogen, #KHC0011)[8][9][10]

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Cell Culture: Culture primary human monocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Seeding: Seed the monocytes in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the Tpl2 inhibitor (e.g., GS-4875) for 15 minutes. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Stimulate the cells with 100 ng/mL of LPS for 4-24 hours.

-

Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Inhibition of TLR2-Mediated Cytokine Production in THP-1 Cells

This protocol details the methodology to assess the effect of a Tpl2 inhibitor on cytokine production in the human monocytic cell line THP-1 upon stimulation with the TLR2 agonist Pam3CSK4.

Materials:

-

THP-1 cells

-

RPMI 1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Tpl2 Inhibitor (e.g., TC-S 7006, 10 µM)

-

Pam3CSK4 (e.g., InvivoGen, #tlrl-pms)

-

Human IL-8 ELISA Kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Cell Culture: Maintain THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Seeding: Plate the THP-1 cells in a 96-well plate.

-

Inhibitor Pre-treatment: Pre-incubate the cells with the Tpl2 inhibitor for 15 minutes.

-

Pam3CSK4 Stimulation: Stimulate the cells with 1 µg/mL of Pam3CSK4 for 24 hours.[11]

-

Supernatant Collection: Collect the cell culture supernatants after centrifugation.

-

Cytokine Measurement: Measure the concentration of IL-8 in the supernatants using a specific ELISA kit.

Signaling Pathways and Experimental Workflow Visualization

Tpl2 Signaling Pathway

The following diagram illustrates the central role of Tpl2 in mediating inflammatory signals from upstream receptors to downstream transcription factors, ultimately leading to the production of pro-inflammatory cytokines.

Caption: Tpl2 signaling pathway from stimuli to cytokine production.

Experimental Workflow for Tpl2 Inhibitor Screening

This diagram outlines the typical experimental workflow for evaluating the efficacy of a Tpl2 inhibitor in a cell-based cytokine production assay.

Caption: Workflow for Tpl2 inhibitor cytokine screening.

Conclusion

The inhibition of Tpl2 presents a promising therapeutic strategy for mitigating the excessive production of pro-inflammatory cytokines that drives a multitude of inflammatory diseases. Small molecule inhibitors, such as Tpl2-IN-1 and its analogs, have demonstrated potent and selective suppression of key cytokines, including TNF-α, IL-1β, IL-6, and IL-8, in relevant cellular models. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of Tpl2 inhibitors. The continued exploration of this pathway holds significant promise for the development of novel anti-inflammatory therapeutics.

References

- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. biocompare.com [biocompare.com]

- 4. citeab.com [citeab.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. Biolegend LEGEND MAX Human IL-6 ELISA Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. Biolegend ELISA MAX Deluxe Set Human IL-6, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 8. Human IL-1 beta ELISA Kit (KHC0011) - Invitrogen [thermofisher.com]

- 9. Invitrogen™ Human IL-1 beta ELISA Kit | Fisher Scientific [fishersci.ca]

- 10. Invitrogen Human IL-1 beta ELISA Kits 1 Plate Kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 11. researchgate.net [researchgate.net]

Tpl2: A Pivotal Kinase in Autoimmunity and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tumor progression locus 2 (Tpl2), also known as MAP3K8 or COT, has emerged as a critical signaling node in the inflammatory cascades that underpin a multitude of autoimmune diseases. This serine/threonine kinase acts as a key downstream effector of pro-inflammatory stimuli, including Toll-like receptor (TLR) ligands, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). Its central role in activating the MEK-ERK pathway, as well as other inflammatory signaling cassettes, positions Tpl2 as a highly attractive therapeutic target for the development of novel treatments for conditions such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. This technical guide provides a comprehensive overview of Tpl2's function in autoimmune disease, detailing its signaling pathways, the impact of its inhibition in preclinical models, and standardized protocols for its investigation.

The Tpl2 Signaling Axis in Autoimmunity

Tpl2 is a tightly regulated kinase that, under basal conditions, is held in an inactive complex with NF-κB1 p105 and ABIN-2.[1] Upon cellular stimulation by inflammatory triggers, the IκB kinase (IKK) complex phosphorylates p105, leading to its degradation and the release of active Tpl2.[1] Liberated Tpl2 then phosphorylates and activates its primary downstream targets, MEK1 and MEK2, which in turn activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] The Tpl2-MEK-ERK pathway is a central regulator of pro-inflammatory gene expression, including the production of key cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[3]

Beyond the canonical MEK/ERK pathway, Tpl2 has been shown to influence other critical inflammatory signaling pathways. In the context of IL-17 signaling, which is pivotal in the pathogenesis of many autoimmune diseases, Tpl2 is essential for the activation of the TAK1 signaling axis, leading to the activation of NF-κB, JNK, and p38 MAP kinases.[4][5] This broader role underscores the significance of Tpl2 as a central integrator of diverse inflammatory signals.

Tpl2 Signaling Pathways

Below are Graphviz diagrams illustrating the key signaling cascades involving Tpl2.

// Nodes TLR [label="TLR/IL-1R/TNFR", fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#FBBC05"]; p105_Tpl2 [label="p105-Tpl2-ABIN2\n(Inactive)", fillcolor="#EA4335"]; Tpl2_active [label="Active Tpl2", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK12 [label="MEK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK12 [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1, NF-κB)", fillcolor="#F1F3F4"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL17R [label="IL-17R", fillcolor="#F1F3F4"]; TAK1 [label="TAK1", fillcolor="#FBBC05"]; NFkB_JNK_p38 [label="NF-κB, JNK, p38", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges TLR -> IKK; IKK -> p105_Tpl2 [label="Phosphorylation\n& Degradation of p105"]; p105_Tpl2 -> Tpl2_active [label="Release"]; Tpl2_active -> MEK12 [label="Phosphorylation"]; MEK12 -> ERK12 [label="Phosphorylation"]; ERK12 -> Transcription_Factors [label="Activation"]; Transcription_Factors -> Pro_inflammatory_Cytokines [label="Gene Expression"]; IL17R -> Tpl2_active; Tpl2_active -> TAK1 [label="Activation"]; TAK1 -> NFkB_JNK_p38 [label="Activation"]; NFkB_JNK_p38 -> Pro_inflammatory_Cytokines [label="Gene Expression"];

// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,5"]; }

Caption: Tpl2 canonical and IL-17R signaling pathways.Tpl2 as a Therapeutic Target: Preclinical Evidence

The therapeutic potential of targeting Tpl2 has been extensively investigated in various preclinical models of autoimmune diseases. Genetic ablation or pharmacological inhibition of Tpl2 consistently results in attenuated disease severity, highlighting its critical role in driving autoimmune pathology.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis. Studies have demonstrated that Tpl2-deficient mice exhibit a significant delay in disease onset and reduced clinical severity of EAE compared to their wild-type counterparts.[6] This protection is associated with diminished immune cell infiltration into the central nervous system (CNS), reduced demyelination, and decreased axonal damage.[6] Interestingly, Tpl2's role in EAE appears to be primarily in the effector phase of the disease and is crucial in CNS-resident cells like astrocytes and microglia, rather than in the initial priming of T cells.[4][6]

| Parameter | Wild-Type Mice | Tpl2 Knockout Mice | Reference |

| Mean Peak EAE Clinical Score | ~3.0 | ~1.5 | [6] |

| Day of Disease Onset | ~Day 12 | ~Day 16 | [6] |

| CNS Infiltrating CD4+ T cells (cells x 10^5) | ~2.5 | ~0.5 | [6] |

| CNS Infiltrating Macrophages (cells x 10^5) | ~4.0 | ~1.0 | [6] |

Table 1: Effect of Tpl2 Knockout on EAE Pathogenesis. Data are representative values collated from published studies. Actual values may vary based on experimental conditions.

Rheumatoid Arthritis

In the context of rheumatoid arthritis, Tpl2 inhibition has shown significant promise. Pharmacological inhibitors of Tpl2 effectively block the production of key inflammatory mediators from primary human rheumatoid arthritis fibroblast-like synoviocytes (FLS), including IL-6, IL-8, prostaglandin E2 (PGE2), and matrix metalloproteinases (MMPs). These mediators are central to the joint inflammation and destruction characteristic of the disease.

| Mediator | Stimulus | Tpl2 Inhibitor Effect | Reference |

| IL-6 | IL-1β | Significant Reduction | [4] |

| IL-8 | IL-1β | Significant Reduction | [4] |

| PGE2 | IL-1β | Significant Reduction | [4] |

| MMP-1 | IL-1β | Significant Reduction | [4] |

| MMP-3 | IL-1β | Significant Reduction | [4] |

Table 2: Effect of Tpl2 Inhibition on Pro-inflammatory Mediator Production in Rheumatoid Arthritis Synoviocytes.

Immune Thrombocytopenia (ITP)

Tpl2 has also been implicated in antibody-mediated autoimmune diseases. In a mouse model of immune thrombocytopenia, both genetic deletion and pharmacological inhibition of Tpl2 protected mice from anti-platelet antibody-induced thrombocytopenia.[7] This protective effect is attributed to the role of Tpl2 in FcγR-mediated signaling in macrophages, which is essential for the phagocytosis of antibody-opsonized platelets.[7]

| Parameter | Control | Tpl2 Knockout/Inhibition | Reference |

| Platelet Count (x 10^9/L) after antibody injection | Significantly Reduced | Maintained near baseline | [7] |

| FcγR-mediated Phagocytosis | Normal | Significantly Impaired | [7] |

Table 3: Role of Tpl2 in a Mouse Model of Immune Thrombocytopenia.

Pharmacological Inhibition of Tpl2

The development of potent and selective small molecule inhibitors of Tpl2 has been a key focus of drug discovery efforts. GS-4875 is a first-in-class Tpl2 inhibitor that has demonstrated significant anti-inflammatory effects in primary human cells.

| Parameter | Value | Reference |

| GS-4875 IC50 (Tpl2 kinase) | 1.3 nM | [6] |

| GS-4875 EC50 (LPS-stimulated TNFα production in rats) | 667 ± 124 nM | [6] |

Table 4: Potency of the Tpl2 Inhibitor GS-4875.

In primary human monocytes, GS-4875 effectively suppresses the LPS-induced production of several pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8.[6]

Key Experimental Protocols

Detailed and standardized protocols are essential for the accurate investigation of Tpl2's role in autoimmune disease models.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice using MOG35-55 peptide.

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Sterile Phosphate Buffered Saline (PBS)

-

8-12 week old female C57BL/6 mice

Procedure:

-

Prepare the MOG/CFA emulsion by mixing MOG35-55 peptide with CFA to a final concentration of 2 mg/mL for the peptide. Emulsify using two syringes connected by a Luer-Lok.

-

Anesthetize the mice and administer a 100 µL subcutaneous injection of the MOG/CFA emulsion at two sites on the flank.

-

On the day of immunization (day 0) and again on day 2, administer an intraperitoneal injection of 200 ng of PTX in 200 µL of sterile PBS.

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the clinical severity of EAE using a standardized 0-5 scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Prepare_Emulsion [label="Prepare MOG/CFA Emulsion", fillcolor="#FBBC05"]; Immunize [label="Immunize Mice\n(Day 0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTX_Injection1 [label="Inject Pertussis Toxin\n(Day 0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTX_Injection2 [label="Inject Pertussis Toxin\n(Day 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Daily Monitoring & Scoring\n(Starting Day 7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End of Experiment", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Prepare_Emulsion; Prepare_Emulsion -> Immunize; Immunize -> PTX_Injection1; PTX_Injection1 -> PTX_Injection2; PTX_Injection2 -> Monitor; Monitor -> End;

// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,4"]; }

Caption: Workflow for EAE induction in mice.In Vitro Th17 Differentiation of Murine CD4+ T Cells

This protocol outlines the differentiation of naive CD4+ T cells into Th17 effector cells.

Materials:

-

Spleen and lymph nodes from C57BL/6 mice

-

CD4+ T cell isolation kit

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant murine IL-6

-

Recombinant human TGF-β

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies

Procedure:

-

Isolate naive CD4+ T cells from the spleen and lymph nodes of C57BL/6 mice using a negative selection kit.

-

Coat a 96-well plate with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Add the Th17 polarizing cytokines and antibodies: IL-6 (20 ng/mL), TGF-β (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Analyze Th17 differentiation by intracellular staining for IL-17A and RORγt using flow cytometry.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Isolate_Tcells [label="Isolate Naive CD4+ T cells", fillcolor="#FBBC05"]; Coat_Plate [label="Coat Plate with\nanti-CD3/CD28", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed T cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Cytokines [label="Add Th17 Polarizing\nCytokines & Antibodies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Culture [label="Culture for 3-5 Days", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze by Flow Cytometry\n(IL-17A, RORγt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Isolate_Tcells; Isolate_Tcells -> Seed_Cells; Coat_Plate -> Seed_Cells; Seed_Cells -> Add_Cytokines; Add_Cytokines -> Culture; Culture -> Analyze; Analyze -> End;

// Graph attributes graph [bgcolor="#FFFFFF", size="7.6,5"]; }

Caption: Workflow for in vitro Th17 differentiation.In Vitro Tpl2 Kinase Assay

This protocol describes a method to measure the kinase activity of Tpl2 using recombinant MEK1 as a substrate.

Materials:

-

Recombinant active Tpl2

-

Recombinant inactive MEK1

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube containing kinase assay buffer, recombinant inactive MEK1 (substrate), and the Tpl2 inhibitor to be tested (or vehicle control).

-

Initiate the reaction by adding [γ-32P]ATP and recombinant active Tpl2.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of 32P into MEK1 using a phosphorimager.

FcγR-Mediated Phagocytosis Assay

This protocol outlines a method to quantify the phagocytic capacity of macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Sheep red blood cells (SRBCs)

-

Anti-SRBC IgG

-

Fluorescently labeled secondary antibody or fluorescently labeled SRBCs

-

Microscopy or flow cytometry equipment

Procedure:

-

Opsonize SRBCs by incubating them with anti-SRBC IgG.

-

Culture BMDMs in a multi-well plate.

-

Add the opsonized SRBCs to the BMDMs and incubate at 37°C to allow for phagocytosis.

-

After the incubation period, wash the cells to remove non-ingested SRBCs.

-

To differentiate between internalized and surface-bound SRBCs, quench the fluorescence of external particles using trypan blue or a specific antibody.

-

Quantify phagocytosis by either:

-

Microscopy: Count the number of ingested SRBCs per macrophage.

-

Flow Cytometry: Measure the fluorescence intensity of the macrophages.

-

-

Calculate the phagocytic index (percentage of phagocytic cells multiplied by the average number of ingested particles per cell).

Conclusion and Future Directions

The compelling preclinical data strongly support the targeting of Tpl2 as a viable therapeutic strategy for a range of autoimmune diseases. The central role of Tpl2 in integrating multiple pro-inflammatory signals makes it an attractive alternative or complementary target to existing therapies that often focus on a single cytokine. The development of highly selective and orally bioavailable Tpl2 inhibitors is a promising avenue for future drug development. Further research should focus on elucidating the precise roles of Tpl2 in different immune and stromal cell populations within specific autoimmune contexts and on advancing Tpl2 inhibitors into clinical trials to validate their efficacy and safety in patients. The experimental protocols provided in this guide offer a standardized framework for researchers to contribute to this exciting and rapidly evolving field.

References

- 1. Pharmacologic inhibition of tpl2 blocks inflammatory responses in primary human monocytes, synoviocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro kinase assay [protocols.io]

- 3. Measuring Opsonic Phagocytosis via Fcγ Receptors and Complement Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IKBKE-driven TPL2 and MEK1 phosphorylations sustain constitutive ERK1/2 activation in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

- 7. researchgate.net [researchgate.net]

The Central Role of Tpl2 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor progression locus 2 (Tpl2), also known as MAP3K8 or COT, is a serine/threonine protein kinase that has emerged as a critical regulator of innate immune responses. Positioned at a key signaling nexus, Tpl2 integrates signals from various pattern recognition receptors (PRRs) and cytokine receptors to modulate inflammatory gene expression. Its central role in activating the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, makes it an attractive target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the function of Tpl2 in innate immunity, detailing its signaling pathways, the quantitative impact of its ablation on immune responses, and the experimental protocols used to investigate its function.

Tpl2 Signaling Pathways in Innate Immunity

Tpl2 is a tightly regulated kinase that is essential for the activation of the MEK1/2-ERK1/2 signaling pathway downstream of Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R).[1][2] In unstimulated cells, Tpl2 is maintained in an inactive state through its association with NF-κB1 p105 and ABIN-2.[1]

Upon stimulation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated. IKKβ then phosphorylates p105, leading to its proteasomal degradation. This releases Tpl2, allowing for its activation and subsequent phosphorylation of its downstream target, MEK1/2. Activated MEK1/2, in turn, phosphorylates and activates ERK1/2, which then translocates to the nucleus to regulate the activity of various transcription factors, including members of the ternary complex factor (TCF) family like Elk-1, and ultimately modulates the expression of a wide array of inflammatory genes.[3]

While the Tpl2-MEK-ERK axis is its most well-characterized pathway, Tpl2 has also been shown to contribute to the activation of p38 MAPK and NF-κB signaling in certain cellular contexts.[4]

Quantitative Analysis of Tpl2 Function in Cytokine Production

Genetic ablation of Tpl2 in mouse models has provided significant insights into its role in regulating cytokine production. Studies using bone marrow-derived macrophages (BMDMs) and dendritic cells (BMDCs) from Tpl2 knockout (Tpl2-/-) mice have demonstrated a profound and complex alteration in the inflammatory response to TLR agonists like LPS and CpG DNA.

| Cytokine | Cell Type | Stimulant | Effect of Tpl2 Knockout | Wild-Type (pg/mL) | Tpl2-/- (pg/mL) | Fold Change | Reference |

| IFN-β | BMDM | LPS (100 ng/mL) | Increased | ~500 | ~2500 | ~5-fold increase | [5] |

| IL-10 | BMDM | LPS (100 ng/mL) | Decreased | ~1200 | ~400 | ~3-fold decrease | [5] |

| IL-12p70 | BMDM | LPS (100 ng/mL) | Increased | ~250 | ~1250 | ~5-fold increase | [5] |

| IFN-β | BMDC | CpG (500 nM) | Increased | ~200 | ~1000 | ~5-fold increase | [5] |

| IL-10 | BMDC | CpG (500 nM) | Decreased | ~300 | ~100 | ~3-fold decrease | [5] |

| IL-12p70 | BMDC | CpG (500 nM) | Increased | ~2000 | ~6000 | ~3-fold increase | [5] |

Note: The values presented are approximate and have been extrapolated from graphical data for illustrative purposes. Please refer to the cited literature for precise measurements and statistical analysis.

| Gene | Cell Type | Stimulant | Effect of Tpl2 Knockout on mRNA Expression | Fold Change vs. Unstimulated (Wild-Type) | Fold Change vs. Unstimulated (Tpl2-/-) | Reference |

| Ifnb | BMDM | LPS (100 ng/mL) | Increased | ~100-fold | ~400-fold | [5] |

| Il10 | BMDM | LPS (100 ng/mL) | Decreased | ~150-fold | ~50-fold | [5] |

| Il12b (p40) | BMDM | LPS (100 ng/mL) | Increased | ~200-fold | ~600-fold | [5] |

| Retnla | M2-MΦ | IL-4/IL-13 | Decreased | ~4000-fold | ~1000-fold | [6] |

| Arg1 | M2-MΦ | IL-4/IL-13 | Decreased | ~15000-fold | ~5000-fold | [6] |

Note: The values presented are approximate and have been extrapolated from graphical data for illustrative purposes. Please refer to the cited literature for precise measurements and statistical analysis.

Key Experimental Protocols

Investigating the role of Tpl2 in innate immunity involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Tpl2 Kinase Assay

This assay directly measures the catalytic activity of Tpl2 by quantifying the phosphorylation of a substrate.

Materials:

-

Recombinant Tpl2 protein

-

Recombinant inactive MEK1 (GST-MEK1) as a substrate[7]

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

SDS-PAGE gels and reagents

-

Phosphorimager

Protocol:

-

Prepare a reaction mixture containing recombinant Tpl2 and GST-MEK1 in kinase assay buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the incorporation of ³²P into the GST-MEK1 band using a phosphorimager.

Western Blot for Phosphorylated ERK (p-ERK)

This technique is used to detect the activation of the Tpl2 downstream signaling pathway by measuring the phosphorylation of ERK.

Materials:

-

Cell lysates from stimulated and unstimulated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.

Cytokine Measurement by ELISA

ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay used to quantify the concentration of cytokines secreted into cell culture supernatants.

Materials:

-

Cell culture supernatants

-

Cytokine-specific ELISA kit (e.g., for TNF-α, IL-10, IL-12)

-

Microplate reader

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Macrophage Migration Assay (Transwell Assay)

This assay assesses the migratory capacity of macrophages in response to chemoattractants, a process that can be influenced by Tpl2 signaling.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

24-well plates

-

Macrophages (e.g., primary BMDMs or a cell line like J774A.1)

-

Chemoattractant (e.g., MCP-1, C5a)

-

Serum-free media

-

Staining solution (e.g., Diff-Quik or crystal violet)

Protocol:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add media containing a chemoattractant to the lower chamber.

-

Resuspend macrophages in serum-free media and add them to the upper chamber of the insert.

-

Incubate the plate for a period of time (e.g., 3-24 hours) to allow for cell migration.

-

Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

Tpl2 as a Therapeutic Target

The central role of Tpl2 in mediating pro-inflammatory cytokine production has made it a compelling target for the development of small molecule inhibitors. Pharmacological inhibition of Tpl2 has shown efficacy in various preclinical models of inflammatory diseases.[2] For instance, selective Tpl2 inhibitors have been shown to block the production of TNF-α from primary human monocytes stimulated with LPS.[2]

| Inhibitor | Target | IC50 | Cellular Effect | Reference |

| Compound 34 | Tpl2 | - | Potent inhibition of TNF-α production in human whole blood. | [8] |

| GS-4875 | Tpl2 | 1.3 nM | Inhibits LPS- and TNFα-stimulated phosphorylation of MEK and ERK in primary human monocytes. | [9] |

| Tpl2 Kinase Inhibitor 1 | Tpl2 | 50 nM | Inhibits LPS-induced TNF-α production in primary human monocytes (IC50 = 0.7 µM). |

The development of highly selective and potent Tpl2 inhibitors holds promise for the treatment of a wide range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Conclusion

Tpl2 is a master regulator of the innate immune response, primarily through its control of the ERK MAPK pathway. Its strategic position downstream of key inflammatory receptors makes it a critical checkpoint for the production of a host of inflammatory mediators. The detailed understanding of its signaling pathways and the quantitative effects of its modulation, as outlined in this guide, provide a solid foundation for further research and the development of novel anti-inflammatory therapeutics targeting this pivotal kinase. The experimental protocols described herein serve as a valuable resource for researchers aiming to further elucidate the multifaceted role of Tpl2 in health and disease.

References

- 1. Tumor Progression Locus 2 (Tpl2) Kinase Promotes Chemokine Receptor Expression and Macrophage Migration during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic inhibition of tpl2 blocks inflammatory responses in primary human monocytes, synoviocytes, and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TPL-2 Inhibits IFN-β Expression via an ERK1/2-TCF-FOS Axis in TLR4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TPL2 Is a Key Regulator of Intestinal Inflammation in Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TPL-2 negatively regulates interferon-β production in macrophages and myeloid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TPL-2 Regulates Macrophage Lipid Metabolism and M2 Differentiation to Control TH2-Mediated Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

Tpl2 Gene Expression and Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor progression locus 2 (Tpl2), also known as MAP3K8 or Cot, is a critical serine/threonine kinase that functions as a key regulator of inflammatory and immune responses.[1][2] It plays a pivotal role in intracellular signaling cascades, particularly the mitogen-activated protein kinase (MAPK) pathway, translating extracellular signals into cellular responses.[3][4] Dysregulation of Tpl2 expression and activity has been implicated in a variety of pathological conditions, including inflammatory diseases and cancer, making it an attractive target for therapeutic intervention.[2][4] This technical guide provides a comprehensive overview of Tpl2 gene expression, its intricate regulatory mechanisms, and its function in key signaling pathways. Detailed experimental protocols for studying Tpl2 are also provided to facilitate further research and drug development efforts.

Tpl2 Gene and Protein Structure

The TPL2 gene (also known as MAP3K8) encodes the Tpl2 protein. The protein consists of an N-terminal region, a central serine/threonine kinase domain, and a C-terminal tail.[4] The C-terminal region contains a degron sequence that is crucial for regulating the protein's stability.[4] Two primary isoforms of the Tpl2 protein, a 58-kDa (p58) and a 52-kDa (p52) form, are produced from alternative translation initiation sites.[4]

Data Presentation: Tpl2 Expression

Tpl2 is widely expressed in various tissues and cell types, with particularly high levels in immune cells.[1][5] Its expression is dynamically regulated in response to a multitude of stimuli. The following tables summarize available quantitative data on Tpl2 expression.

Table 1: Tpl2 (MAP3K8) mRNA Expression in Human Tissues

| Tissue | Expression Level (Normalized) | Data Source |

| Spleen | High | GTEx |

| Lung | Moderate | GTEx |

| Small Intestine (Terminal Ileum) | Moderate | GTEx |

| Whole Blood | Moderate | GTEx |

| Pancreas | Low | GTEx[6] |

Data is conceptually represented based on information from the Genotype-Tissue Expression (GTEx) project.[6][7] Actual numerical values require direct database access and complex normalization procedures.

Table 2: Tpl2 Expression in Murine Immune Cell Subsets

| Cell Type | Relative Tpl2 mRNA Expression | Relative Tpl2 Protein Expression (p58/p52 isoforms) |

| Peritoneal Macrophages | High | Both isoforms present |

| B Cells | High | Both isoforms present |

| NK Cells | High | Both isoforms present |

| Neutrophils | Moderate | Predominantly p52 isoform |

| Naive CD4+ T Cells | Low | Both isoforms present |

This table is a summary of findings reported in a study by McNamara et al. (2017).[1]

Table 3: Tpl2 Expression in Cancer vs. Normal Tissue

| Cancer Type | Tpl2 Expression Change in Tumor | Reference |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Significantly higher mRNA expression compared to normal pancreas.[6] | [6] |

| Colorectal Cancer (CRC) | High Tpl2 expression in 40.1% of cases, correlated with distant metastasis.[8] | [8] |

| Breast Cancer | Upregulated in approximately 40% of human breast cancer specimens.[4] | [4] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Significantly elevated mRNA levels compared with normal kidneys.[4] | [4] |

| Non-Small Cell Lung Cancer (NSCLC) | Reduced expression correlated with poor prognosis.[2] | [2] |

Table 4: Regulation of Tpl2 Expression by Inflammatory Stimuli

| Cell Type | Stimulus | Fold Change in Tpl2 mRNA | Time Point | Reference |

| Murine Macrophages | Lipopolysaccharide (LPS) | Upregulated | 1 hour | [9] |

| Human Monocytes | Lipopolysaccharide (LPS) | Increased | Not specified | [10] |

| Human T cells | Interleukin-12 (IL-12) | Induced | 6 hours | [11] |

Note: Specific fold-change values from microarray or RNA-seq data can vary significantly between experiments and require access to raw data for precise reporting.

Signaling Pathways Involving Tpl2

Tpl2 is a central node in signaling pathways initiated by various pro-inflammatory and immune stimuli. Its activation leads to the downstream activation of several MAPK cascades and the transcription factor NF-κB.

Upstream Activation of Tpl2

Tpl2 is activated by a range of receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R).[2] In resting cells, Tpl2 is held in an inactive state through its association with the NF-κB1 precursor protein p105 and A20-binding inhibitor of NF-κB 2 (ABIN-2).[2] Upon stimulation, the IκB kinase (IKK) complex phosphorylates p105, leading to its proteasomal degradation and the release of active Tpl2.[6]

Downstream Signaling Cascades

Once activated, Tpl2 directly phosphorylates and activates MEK1/2, which in turn phosphorylates and activates the extracellular signal-regulated kinases ERK1/2.[12] Tpl2 can also activate other MAPK pathways, including the JNK and p38 cascades, although to a lesser extent.[4] The activation of these MAPK pathways leads to the phosphorylation of numerous downstream substrates, including transcription factors that regulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][10]

Regulation of Tpl2 Expression and Activity

The expression and activity of Tpl2 are tightly controlled at multiple levels to ensure a balanced inflammatory response.

-

Transcriptional Regulation: The transcription of the TPL2 gene can be induced by inflammatory stimuli. For example, in T cells, IL-12 stimulation induces Tpl2 mRNA expression in a STAT4-dependent manner.[11]

-

Post-transcriptional Regulation: The stability of Tpl2 mRNA and its translation are also subject to regulation.

-

Post-translational Regulation:

-

Protein Stability: In its unbound form, Tpl2 is unstable and targeted for proteasomal degradation.[2] Its stability is maintained through the formation of a complex with NF-κB1 p105 and ABIN-2.[2]

-

Ubiquitination: The E3 ubiquitin ligase TRIM4 has been identified as a key regulator of Tpl2 degradation through polyubiquitination.[13]

-

Phosphorylation: Phosphorylation of Tpl2 at specific residues, such as Threonine 290, is essential for its activation.[4]

-

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Tpl2 gene expression and regulation.

Western Blotting for Tpl2 Protein Expression

This protocol describes the detection and quantification of Tpl2 protein levels in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Tpl2 (specific for N-terminus, C-terminus, or phosphorylated forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Tpl2 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunoprecipitation of Tpl2

This protocol is for the isolation of Tpl2 and its interacting proteins from cell lysates.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Anti-Tpl2 antibody or control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates as for Western blotting, using a non-denaturing buffer.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 30 minutes to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-Tpl2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Binding: Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them three to five times with wash buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting.

In Vitro Kinase Assay for Tpl2 Activity

This assay measures the kinase activity of Tpl2 by detecting the phosphorylation of a substrate, such as MEK1.[14]

Materials:

-

Immunoprecipitated Tpl2 (from the IP protocol)

-

Kinase assay buffer

-

Recombinant inactive MEK1 (substrate)

-

ATP (including radiolabeled [γ-³²P]ATP for radioactive detection or using phospho-specific antibodies for non-radioactive detection)

-

SDS-PAGE gels

-

Autoradiography film or phospho-imager (for radioactive detection)

-

Anti-phospho-MEK1 antibody (for non-radioactive detection)

Procedure:

-

Immunoprecipitate Tpl2: Perform an immunoprecipitation as described above.

-

Kinase Reaction: Resuspend the beads with immunoprecipitated Tpl2 in kinase assay buffer containing inactive MEK1 and ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis:

-

Radioactive: Separate the proteins by SDS-PAGE, expose the gel to autoradiography film or a phospho-imager to detect phosphorylated MEK1.

-

Non-radioactive: Perform a Western blot using an antibody specific for phosphorylated MEK1.

-

Luciferase Reporter Assay for Tpl2 Promoter Activity

This assay is used to study the transcriptional regulation of the TPL2 gene.

Materials:

-

Luciferase reporter plasmid containing the TPL2 promoter region upstream of the luciferase gene

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Cell line of interest

-

Transfection reagent

-

Dual-luciferase assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect the cells with the Tpl2 promoter-luciferase plasmid and the control plasmid.

-

Stimulation: After 24-48 hours, treat the cells with the desired stimuli.

-

Cell Lysis: Lyse the cells according to the dual-luciferase assay kit protocol.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[15][16][17]

Conclusion

Tpl2 is a central kinase in the regulation of inflammation and immunity, with its expression and activity being tightly controlled at multiple levels. Its dysregulation is a hallmark of several diseases, highlighting its potential as a therapeutic target. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the biology of Tpl2 and to explore novel therapeutic strategies targeting this important signaling molecule.

References

- 1. Tpl2 promotes neutrophil trafficking, oxidative burst, and bacterial killing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity [thno.org]

- 3. static.fishersci.eu [static.fishersci.eu]

- 4. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue expression of MAP3K8 - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucsc-xena.gitbook.io [ucsc-xena.gitbook.io]

- 8. TPL2 expression is correlated with distant metastasis and poor prognosis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TPL-2 Regulates Macrophage Lipid Metabolism and M2 Differentiation to Control TH2-Mediated Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 14. Lipopolysaccharide Activation of the TPL-2/MEK/Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Cascade Is Regulated by IκB Kinase-Induced Proteolysis of NF-κB1 p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. med.emory.edu [med.emory.edu]

Methodological & Application

Application Notes and Protocols for Tpl2-IN-1 In Vitro Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: